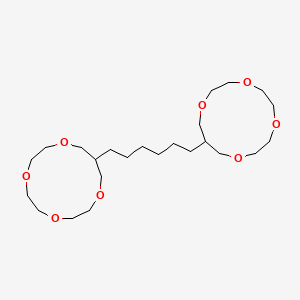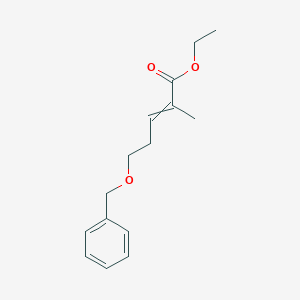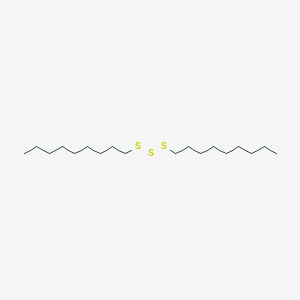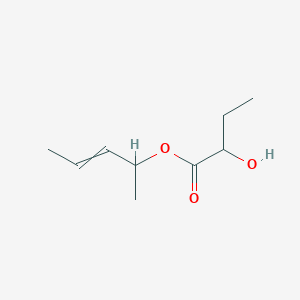![molecular formula C25H50O4Si3 B14295039 Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 121056-98-2](/img/structure/B14295039.png)
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of three tert-butyldimethylsilyl (TBDMS) groups attached to the benzene ring, which significantly influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of hydroxyl groups on the benzene ring using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
- Dissolve the starting material (benzenemethanol) in anhydrous DCM.
- Add TBDMS-Cl and a base (e.g., imidazole) to the solution.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The TBDMS groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) can be used to remove TBDMS groups.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the TBDMS groups.
Scientific Research Applications
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in drug development and formulation.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the stabilization of reactive intermediates through the steric and electronic effects of the TBDMS groups. These groups protect sensitive hydroxyl functionalities during chemical reactions, allowing for selective transformations and high yields.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester: Similar structure but with a methyl ester group.
Benzenemethanol, 4-(1,1-dimethylethyl)-: Contains a single TBDMS group.
Uniqueness
Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of three TBDMS groups, which provide enhanced protection and stability compared to compounds with fewer TBDMS groups. This makes it particularly valuable in complex synthetic routes where multiple hydroxyl groups need to be protected simultaneously.
Properties
CAS No. |
121056-98-2 |
|---|---|
Molecular Formula |
C25H50O4Si3 |
Molecular Weight |
498.9 g/mol |
IUPAC Name |
[3,4,5-tris[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol |
InChI |
InChI=1S/C25H50O4Si3/c1-23(2,3)30(10,11)27-20-16-19(18-26)17-21(28-31(12,13)24(4,5)6)22(20)29-32(14,15)25(7,8)9/h16-17,26H,18H2,1-15H3 |
InChI Key |
SXMIVILIKOKXFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydroxy-2,3-bis[(propan-2-yl)oxy]cyclobut-2-en-1-one](/img/structure/B14294970.png)











